molecular formula C9H11N3 B2946059 1-(1H-indazol-5-yl)ethanamine CAS No. 1001906-62-2

1-(1H-indazol-5-yl)ethanamine

Cat. No. B2946059
CAS RN: 1001906-62-2
M. Wt: 161.208
InChI Key: XAOQGHCTRDZPSK-UHFFFAOYSA-N
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Description

1-(1H-indazol-5-yl)ethanamine is a chemical compound with the CAS Number: 1001906-62-2 . It has a molecular weight of 161.21 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 1H-indazoles, which includes 1-(1H-indazol-5-yl)ethanamine, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 1-(1H-indazol-5-yl)ethanamine is 1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

1-(1H-indazol-5-yl)ethanamine has a molecular weight of 161.21 . It is usually in the form of a powder . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antiproliferative Activities in Cancer Research

Indazole derivatives have been studied for their antiproliferative effects against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The compound “1-(1H-indazol-5-yl)ethanamine” could potentially be modified to target specific tumor cells for cancer treatment research .

Anti-inflammatory and Analgesic Activities

Compounds with an indazole moiety have shown promising anti-inflammatory and analgesic effects in animal models. This suggests that “1-(1H-indazol-5-yl)ethanamine” may be researched for its potential to treat inflammatory conditions and pain management .

3. Melanin-Concentrating Hormone Receptor 1 (MCHR1) Potency Indazole-containing compounds have been synthesized to investigate their potency against MCHR1, which is involved in energy homeostasis and feeding behavior. Research into “1-(1H-indazol-5-yl)ethanamine” could explore its effects on metabolic disorders or appetite control .

Synthetic Methodologies Development

The synthesis of indazole derivatives is an active area of research, with new methodologies being developed to create these compounds more efficiently. “1-(1H-indazol-5-yl)ethanamine” could serve as a model compound for developing novel synthetic routes .

Mechanism of Action

While the specific mechanism of action for 1-(1H-indazol-5-yl)ethanamine is not mentioned, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

The safety information for 1-(1H-indazol-5-yl)ethanamine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Indazole-containing compounds, including 1-(1H-indazol-5-yl)ethanamine, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The results of these studies will be useful for future drug discovery and analysis .

properties

IUPAC Name

1-(1H-indazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQGHCTRDZPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-5-yl)ethanamine

CAS RN

1001906-62-2
Record name 1-(1H-indazol-5-yl)ethan-1-amine
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